molecular formula C4H3N3O2S B15214518 (3-Sulfanylidene-3H-1,2,4-triazol-5-yl)acetic acid CAS No. 65926-79-6

(3-Sulfanylidene-3H-1,2,4-triazol-5-yl)acetic acid

Cat. No.: B15214518
CAS No.: 65926-79-6
M. Wt: 157.15 g/mol
InChI Key: ISVVJNKWGIYQJT-UHFFFAOYSA-N
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Description

(3-Sulfanylidene-3H-1,2,4-triazol-5-yl)acetic acid is a heterocyclic compound featuring a 1,2,4-triazole ring with a sulfanylidene (thione, S=) group at position 3 and an acetic acid moiety at position 4. This structural configuration imparts unique electronic and steric properties, making it a candidate for diverse applications in medicinal chemistry and materials science.

Properties

CAS No.

65926-79-6

Molecular Formula

C4H3N3O2S

Molecular Weight

157.15 g/mol

IUPAC Name

2-(5-sulfanylidene-1,2,4-triazol-3-yl)acetic acid

InChI

InChI=1S/C4H3N3O2S/c8-3(9)1-2-5-4(10)7-6-2/h1H2,(H,8,9)

InChI Key

ISVVJNKWGIYQJT-UHFFFAOYSA-N

Canonical SMILES

C(C1=NC(=S)N=N1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Thioxo-3H-1,2,4-triazol-5-yl)acetic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiosemicarbazide with ethyl bromoacetate, followed by cyclization with hydrazine hydrate to form the triazole ring. The final product is obtained by acid hydrolysis of the ester group to yield the acetic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Thioxo-3H-1,2,4-triazol-5-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydro derivatives.

    Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions to form esters, amides, or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alcohols, amines, and acid chlorides are used under acidic or basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Esters, amides, and other functionalized derivatives.

Scientific Research Applications

2-(3-Thioxo-3H-1,2,4-triazol-5-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(3-Thioxo-3H-1,2,4-triazol-5-yl)acetic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity or modulating their function.

    Pathways Involved: It may interfere with cellular processes such as DNA replication, protein synthesis, and signal transduction, leading to its observed biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs primarily differ in substituents on the triazole ring, the presence of sulfanyl (S–) versus sulfanylidene (S=) groups, and additional functional moieties. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name Substituents on Triazole Ring Functional Groups Molecular Weight (g/mol) Key Biological Activities Reference
(3-Sulfanylidene-3H-1,2,4-triazol-5-yl)acetic acid Sulfanylidene (position 3) Acetic acid, Thione N/A Under investigation -
2-[[4-(4-Methoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl]acetic acid 4-Methoxyphenyl, Pyridin-3-yl Sulfanyl, Acetic acid Not provided Antimicrobial, Anticancer
{[5-(4-Methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid 4-Methoxyphenyl Sulfanyl, Acetic acid Not provided Dual antimicrobial/anticancer
[4-Ethyl-5-(2-methoxy-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid Ethyl, 2-Methoxyphenyl Sulfanyl, Acetic acid 293.34 Not specified
2-(3-(Thiophen-3-yl)-1H-1,2,4-triazol-5-yl)acetic acid Thiophen-3-yl Acetic acid 209.23 Not specified

Key Differences and Implications

Sulfanylidene vs. Sulfanyl-containing analogs (e.g., compounds in Table 1) exhibit greater metabolic stability due to reduced reactivity, making them suitable for prolonged therapeutic effects .

Substituent Effects :

  • Methoxyphenyl Groups : Compounds with 4-methoxyphenyl substituents (e.g., ) show enhanced lipophilicity, improving membrane permeability and bioavailability.
  • Heterocyclic Substituents : Pyridine or thiophene moieties (e.g., ) introduce π-π stacking interactions, crucial for binding to aromatic residues in proteins.

Biological Activity Trends :

  • Antimicrobial and anticancer activities are common among analogs with bulky aryl substituents (e.g., 4-methoxyphenyl), likely due to interference with microbial cell membranes or DNA replication .
  • The dual action (antimicrobial + anticancer) observed in {[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid highlights the therapeutic versatility of triazole-acetic acid derivatives .

Physicochemical Properties

  • Solubility : The acetic acid moiety in all analogs enhances water solubility, particularly in salt forms (e.g., hydrochlorides) .
  • Stability : Sulfanylidene-containing compounds may exhibit lower thermal stability due to the reactive thione group, whereas sulfanyl analogs are more stable .

Pharmacological Potential

  • Target Interactions : Molecular docking studies suggest that the thione group in the target compound could inhibit enzymes like acetylcholinesterase or cytochrome P450, similar to Rivastigmine or Fluconazole .
  • Drug Likeness : Analogs with methoxyphenyl groups align with Lipinski’s rule of five, indicating favorable oral bioavailability .

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